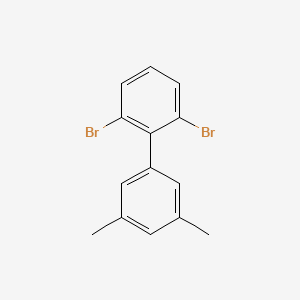
2,4-Dihydroxy-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-5-methoxybenzoic acid is a phenolic acid derivative with the molecular formula C8H8O5 It is a type of hydroxybenzoic acid, which is known for its antioxidant properties and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methoxybenzoic acid. This process typically requires the use of strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The biological effects of 2,4-Dihydroxy-5-methoxybenzoic acid are primarily due to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
2,4-Dihydroxy-5-methoxybenzoic acid is similar to other hydroxybenzoic acids, such as:
Salicylic acid: Known for its use in acne treatment.
Protocatechuic acid: Studied for its antioxidant and anti-inflammatory properties.
Vanillic acid: Used as a flavoring agent and studied for its antioxidant properties.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5 position and hydroxyl groups at the 2 and 4 positions make it particularly effective as an antioxidant and a potential therapeutic agent .
Propiedades
Número CAS |
67370-98-3 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2,4-dihydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O5/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) |
Clave InChI |
UWCZIWYPSUEYEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Aminoethyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15219049.png)
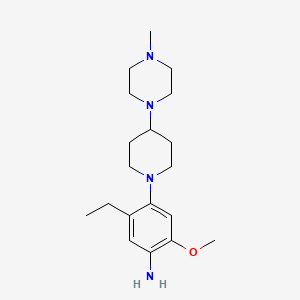
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)
![tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15219078.png)
![(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15219085.png)
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)
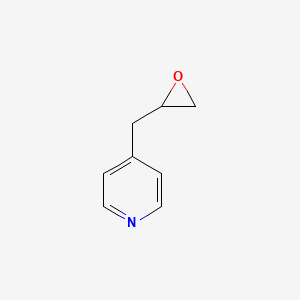
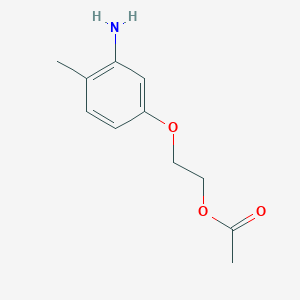

![2-(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15219106.png)
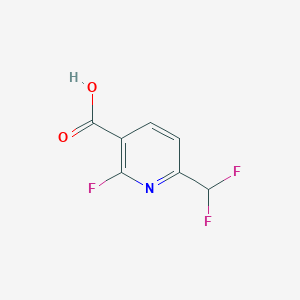
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)
